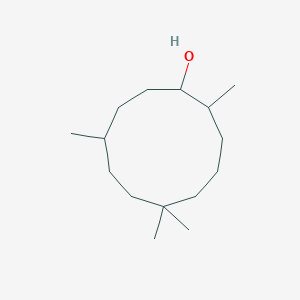

2,6,6,9-Tetramethylcycloundecan-1-ol

Description

2,6,6,9-Tetramethylcycloundeca-1,4,8-triene, commonly known as α-humulene or α-caryophyllene, is a monocyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . It is characterized by a cycloundecatriene backbone substituted with four methyl groups at positions 2, 6, 6, and 7. The compound exists in an E,E,E-configuration across its three double bonds (1,4,8-positions), as confirmed by its isomeric SMILES notation: /C/C/1=C/CC(/C=C\C/C(=C\CC1)/C)(C)C .

Properties

CAS No. |

19888-04-1 |

|---|---|

Molecular Formula |

C15H30O |

Molecular Weight |

226.4 g/mol |

IUPAC Name |

2,6,6,9-tetramethylcycloundecan-1-ol |

InChI |

InChI=1S/C15H30O/c1-12-7-8-14(16)13(2)6-5-10-15(3,4)11-9-12/h12-14,16H,5-11H2,1-4H3 |

InChI Key |

ANJNISUYMPXZBS-UHFFFAOYSA-N |

SMILES |

CC1CCC(C(CCCC(CC1)(C)C)C)O |

Canonical SMILES |

CC1CCC(C(CCCC(CC1)(C)C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Physical State : Colorless to pale yellow oily liquid .

- Boiling Point : 166–168°C .

- Density : 0.889 g/mL at 20°C .

- LogP : 4.5 (indicating high lipophilicity) .

- Biological Role: Found in essential oils of Humulus lupulus (hops), Aglaia odorata, and Aframomum melegueta, it contributes to aromatic profiles in beer and exhibits anti-inflammatory activity by suppressing COX-2 and iNOS expression .

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between α-humulene and analogous terpenoids/alcohols:

Structural and Functional Insights:

α-Humulene vs. Longipinanol: α-Humulene is a monocyclic triene, whereas longipinanol is a tricyclic alcohol with an additional hydroxyl group. This difference increases longipinanol’s polarity (lower LogP) and molecular weight . α-Humulene’s anti-inflammatory activity (IC₅₀ = 15 ± 2 μg/mL) is well-documented, while longipinanol’s biological roles remain understudied .

α-Humulene vs. α-Longipinene: Both share the same molecular formula but differ in ring systems. α-Longipinene’s tricyclic structure reduces conformational flexibility compared to α-humulene’s monocyclic backbone .

α-Humulene vs. β-Caryophyllene: Though both are sesquiterpenes, β-caryophyllene’s bicyclic framework contrasts with α-humulene’s monocyclic system. β-Caryophyllene is a CB2 receptor agonist, whereas α-humulene lacks cannabinoid interactions .

Notes on Nomenclature and Data Limitations

- Nomenclature Clarification: The compound name "2,6,6,9-Tetramethylcycloundecan-1-ol" in the query may conflate α-humulene (a triene) with tricyclic alcohols like longipinanol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.